molecular formula C16H13NO5 B3928219 N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B3928219
M. Wt: 299.28 g/mol
InChI Key: KKUXNMSOKNFPNO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a dihydrobenzodioxine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the molecule . This reaction often employs reagents such as tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including anticancer properties.

    Medicine: Research explores its potential therapeutic uses, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of the benzodioxole and dihydrobenzodioxine rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(15-8-19-11-3-1-2-4-13(11)22-15)17-10-5-6-12-14(7-10)21-9-20-12/h1-7,15H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUXNMSOKNFPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 3
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N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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